molecular formula C12H13F2NO2 B3417421 (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049981-46-5

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3417421
CAS No.: 1049981-46-5
M. Wt: 241.23 g/mol
InChI Key: BTEOPQVSZPLYIX-KCJUWKMLSA-N
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Description

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 3,4-difluorobenzyl group and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole intermediate.

    Introduction of the 3,4-Difluorobenzyl Group: The 3,4-difluorobenzyl group can be introduced through a nucleophilic substitution reaction using a 3,4-difluorobenzyl halide and a suitable nucleophile.

    Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones, depending on the specific reaction conditions.

    Reduction: Formation of alcohols or amines, depending on the specific reaction conditions.

    Substitution: Formation of substituted benzyl derivatives, such as benzylamines or benzylthiols.

Scientific Research Applications

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a tool to study biological processes, such as enzyme-substrate interactions and receptor-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as its application in drug development or biological research.

Comparison with Similar Compounds

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    (2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid: This compound lacks the fluorine substituents on the benzyl group, which may result in different chemical and biological properties.

    (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid: This compound has chlorine substituents instead of fluorine, which may affect its reactivity and interactions with molecular targets.

    (2S,4R)-4-(3,4-Dimethylbenzyl)pyrrolidine-2-carboxylic acid: This compound has methyl substituents instead of fluorine, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the 3,4-difluorobenzyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEOPQVSZPLYIX-KCJUWKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376037
Record name (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049981-46-5, 1049743-09-0
Record name (4R)-4-[(3,4-Difluorophenyl)methyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049981-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

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